Lipophilicity Differentiation: XLogP3 of 2.9 vs. 2.5 for the Non-Methylated 2-(Azidomethyl)thiophene Analog
The computed XLogP3 of 2-(azidomethyl)-3-methylthiophene is 2.9, which is 0.4 log units higher than the 2.5 recorded for the non-methylated 2-(azidomethyl)thiophene (CAS 129820-44-6) . Both compounds share an identical TPSA of 42.6 Ų . The increase in lipophilicity without a corresponding increase in polar surface area means the 3-methylated compound offers a higher passive membrane permeability potential at equivalent TPSA, a desirable property for building blocks destined for cell-permeable probe or drug candidate synthesis.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 42.6 Ų |
| Comparator Or Baseline | 2-(Azidomethyl)thiophene (CAS 129820-44-6): XLogP3 = 2.5; TPSA = 42.6 Ų |
| Quantified Difference | ΔXLogP3 = +0.4; ΔTPSA = 0 Ų |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and Cactvs 3.4.6.11 |
Why This Matters
Procurement of the 3-methylated variant provides a tangible 0.4 log unit lipophilicity gain without polar surface area penalty, directly relevant for medicinal chemistry programs optimizing logD and cellular permeability while retaining the azidomethyl click handle.
- [1] PubChem Compound Summary for CID 121200344, 2-(Azidomethyl)-3-methylthiophene; XLogP3 = 2.9, TPSA = 42.6 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/121200344 (accessed 2026-04-28). View Source
- [2] Chem960.com entry for 2-(azidomethyl)thiophene, CAS 129820-44-6; XLogP = 2.5, TPSA = 42.6 Ų. https://m.chem960.com (accessed 2026-04-28). View Source
